molecular formula C16H11F5O3S B1325043 Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate CAS No. 916766-89-7

Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate

Cat. No. B1325043
CAS RN: 916766-89-7
M. Wt: 378.3 g/mol
InChI Key: BUMVUDPJNUNDAR-UHFFFAOYSA-N
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Description

Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate, also known as PFP-THP, is a fluorinated compound that has been used in scientific research for its unique properties. PFP-THP is a versatile molecule that can be used in a variety of applications, including synthesis, chromatography, and analytical methods. It has been used in both organic and inorganic chemistry, and has even been used in the pharmaceutical industry. PFP-THP is a highly stable compound, making it ideal for use in laboratory experiments.

Scientific Research Applications

Fluorescence Applications

A study by Sahu et al. (2014) explored the fluorescence properties of thieno[3,2-c]pyrans, highlighting their potential in applications requiring tunable fluorescence. The study found that these compounds exhibit substituent-dependent fluorescence, with certain derivatives showing high quantum yields and large Stokes shifts. This suggests their utility in fluorescence-based applications such as bioimaging or as fluorescence markers in chemical assays (Sahu et al., 2014).

Antimicrobial Activity

Research by Ghashang et al. (2013) demonstrated the antimicrobial properties of certain derivatives synthesized using pentafluorophenylammonium triflate (PFPAT). This study suggests the potential of such compounds in the development of new antimicrobial agents, particularly given their high yields and green chemistry synthesis methods (Ghashang et al., 2013).

Synthesis and Reactivity

A study by Wu et al. (2010) investigated the synthesis of new compounds from the marine fungus Penicillium sp., which included derivatives of 4H-thieno[3,2-c]pyran. This research contributes to the understanding of the synthesis and reactivity of these compounds, which can be beneficial in developing novel synthetic routes for related compounds (Wu et al., 2010).

Catalytic Applications

The study by Martins et al. (2013) evaluated the synthesis of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles using green metrics. This research is relevant in exploring the catalytic applications of pentafluorophenyl derivatives in organic synthesis, particularly in the context of environmentally friendly and efficient chemical processes (Martins et al., 2013).

Synthesis of Heterocycles

A study by Rodinovskaya et al. (2006) focused on using polyfunctional acetoacetates in the synthesis of various heterocycles. This research is significant in understanding how pentafluorophenyl derivatives can be utilized in the synthesis of complex heterocyclic compounds, which have wide applications in pharmaceuticals and materials science (Rodinovskaya et al., 2006).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F5O3S/c1-16(7-3-5-25-8(7)2-4-23-16)6-9(22)24-15-13(20)11(18)10(17)12(19)14(15)21/h3,5H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMVUDPJNUNDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)SC=C2)CC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640347
Record name Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916766-89-7
Record name Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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